molecular formula C15H13BrN6O2S B2940697 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714283-46-2

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2940697
CAS RN: 714283-46-2
M. Wt: 421.27
InChI Key: XXBXBYXMPIWJMU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Processes : The compound has been involved in studies focusing on the synthesis and structural elucidation of complex molecules. For instance, Bhan and Hosmane (1993) explored the bromination of ring-expanded xanthines, which are structurally related to the compound , demonstrating the synthesis of related complex molecules (Bhan & Hosmane, 1993).

  • Structural Elucidation : The study of the structural aspects of these compounds, as in Göker and Özden (2019), provides insights into the tautomeric forms and regioselectivities of imidazopyridines, a category to which this compound belongs (Göker & Özden, 2019).

Biological Activity

  • Antimicrobial Activity : Studies such as the one conducted by Reddy and Reddy (2010) have explored the antimicrobial properties of compounds structurally similar to 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, indicating a potential for antibacterial and antifungal applications (Reddy & Reddy, 2010).

  • Antineoplastic Activity : Cholody et al. (1996) synthesized and evaluated derivatives of imidazoacridinones for antileukemic activity, which is relevant given the structural similarity of these compounds to this compound. This suggests potential application in cancer research (Cholody et al., 1996).

Molecular Interactions and Receptor Studies

  • Receptor Binding Studies : The compound and its analogs have been studied for their interaction with biological receptors. Baraldi et al. (2005) reported on the synthesis of derivatives with affinity towards adenosine receptors, indicating potential for receptor-based drug development (Baraldi et al., 2005).

Chemical Reactions and Modifications

  • Chemical Reactions : Research has explored various chemical reactions involving compounds similar to this compound. For example, Heim-Riether and Healy (2005) described a novel method for synthesizing imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, showcasing the versatility and reactivity of such compounds (Heim-Riether & Healy, 2005).

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an area of active research, particularly in the development of new drugs . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .

properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O2S/c1-21-11-10(12(23)20-15(21)24)22(13(16)19-11)6-7-25-14-17-8-4-2-3-5-9(8)18-14/h2-5H,6-7H2,1H3,(H,17,18)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBXBYXMPIWJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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